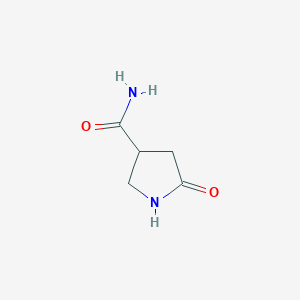

5-Oxopyrrolidine-3-carboxamide

Overview

Description

5-Oxopyrrolidine-3-carboxamide is a compound that falls under the category of organic compounds known as anilides . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of 5-Oxopyrrolidine-3-carboxamide involves cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . Another synthesis method involves the condensation reaction of carbothioamide in acidic medium .Molecular Structure Analysis

In the molecular structure of 5-Oxopyrrolidine-3-carboxamide, the fragment of HN11−C12−O13 is almost perpendicular to both pyrrolidin-2-one cycle (dihedral angle is 80.2 (3)°) and isoindol-1,3-dione system (dihedral angle is equal 86.0 (3)°) .Physical And Chemical Properties Analysis

5-Oxopyrrolidine-3-carboxamide has a molecular weight of 128.13 . It is a solid at room temperature and should be stored in a dry place at 2-8°C . The compound’s InChI Code is 1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) .Scientific Research Applications

Analgesic Activity

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which can be prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines, have been found to possess analgesic effects of varying strength . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .

Antihypoxic Effects

These compounds also demonstrated antihypoxic effects . This suggests that they could be promising for discovering compounds with antihypoxic activity .

Cell Division Stimulation

For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .

GABA-Receptor Antagonists

Results of a PASS-prediction suggested that compounds of this class were potential GABA-receptor antagonists .

Histamine-N-Methyl Transferase Inhibitors

These compounds could also act as histamine-N-methyl transferase inhibitors .

Benzodiazepine Receptor Antagonists

They were also found to be potential benzodiazepine receptor antagonists .

Pharmacological Activity

As a result of the above properties, these compounds exhibited arrhythmogenic, antiepileptic, anxiolytic , and other types of pharmacological activity .

Synthesis of Derivatives

The 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid was applied for synthesizing derivatives bearing azole, diazole, and hydrazone moieties in the molecule .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 5-Oxopyrrolidine-3-carboxamide is the Nav1.8 voltage-gated sodium ion channels . These channels are expressed primarily in sensory neurons, which are responsible for conveying information via the spinal cord .

Mode of Action

5-Oxopyrrolidine-3-carboxamide acts as an inhibitor of the Nav1.8 voltage-gated sodium ion channels . These channels play a central role in initiating and propagating action potentials . By inhibiting these channels, 5-Oxopyrrolidine-3-carboxamide can modulate the influx of sodium ions in excitable cells .

Biochemical Pathways

The Nav1.8 voltage-gated sodium ion channels are believed to play a role in various maladies, including neuropathic pain, chronic itch, and inflammatory pain perception . Therefore, the inhibition of these channels by 5-Oxopyrrolidine-3-carboxamide can affect these biochemical pathways.

Pharmacokinetics

It’s worth noting that the compound’s solubility in various organic solvents could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of Nav1.8 voltage-gated sodium ion channels by 5-Oxopyrrolidine-3-carboxamide can lead to a decrease in the perception of pain, itch, and inflammation . This makes it potentially useful for treating diseases involving Nav1.8 receptors or stemming specifically from dysfunction of Nav1.8 voltage-gated sodium ion channels .

properties

IUPAC Name |

5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSCOTHGFJMOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393348 | |

| Record name | 5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14466-21-8 | |

| Record name | 5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-pyrrolidine-3-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 5-Oxopyrrolidine-3-carboxamide derivatives as CCR5 antagonists in the context of HIV-1?

A: 5-Oxopyrrolidine-3-carboxamide derivatives bind to the CCR5 receptor, which is a chemokine receptor found on the surface of white blood cells. This binding prevents the interaction between CCR5 and the HIV-1 envelope protein gp120, which is essential for the virus to enter and infect the host cell. [, ] Specifically, these derivatives inhibit CCR5-using HIV-1 envelope-mediated membrane fusion, effectively blocking viral entry. []

Q2: How does the structure of 5-Oxopyrrolidine-3-carboxamide influence its activity as a CCR5 antagonist?

A: Structure-activity relationship (SAR) studies have shown that modifications to the 5-Oxopyrrolidine-3-carboxamide scaffold can significantly impact its CCR5 antagonistic activity. For example, introducing 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group enhances binding affinity to CCR5. []

Q3: Apart from CCR5 antagonism, what other biological activities have been explored for 5-Oxopyrrolidine-3-carboxamide derivatives?

A: 5-Oxopyrrolidine-3-carboxamide derivatives have shown potential as antimycobacterial agents. [] Molecular docking studies suggest that these compounds bind to Mycobacterium tuberculosis enoyl reductase (InhA), a key enzyme involved in mycolic acid biosynthesis, which is essential for the survival of the bacteria. [, , , , ] Additionally, some derivatives exhibit antioxidant activity, with certain compounds demonstrating higher potency than ascorbic acid. []

Q4: Can you describe a synthetic route for preparing 5-Oxopyrrolidine-3-carboxamide derivatives?

A: One efficient approach involves a two-step synthesis starting from γ-lactone. The first step involves a conjugate addition of primary amines to an ethyl α-functionalized acrylate, followed by intramolecular cyclization to yield N,1-dialkyl-4-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamides. []

Q5: Have computational methods been employed to study 5-Oxopyrrolidine-3-carboxamide derivatives?

A: Yes, molecular docking studies have been performed to understand the binding interactions of 5-Oxopyrrolidine-3-carboxamide derivatives with their targets. For instance, docking studies revealed that the pyrrolyl peptide linkage and specific substitutions on the aromatic ring are crucial for binding to InhA in Mycobacterium tuberculosis. [] Additionally, these compounds have been docked into the active sites of other targets like Candida albicans dihydrofolate reductase. [] These simulations help visualize potential binding modes and provide insights for further structural optimization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)

![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)

![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)